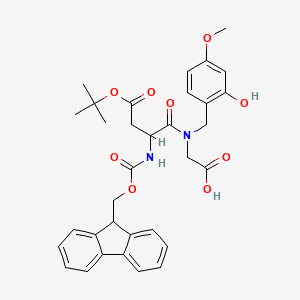

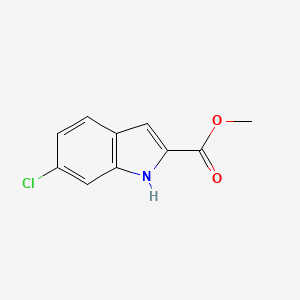

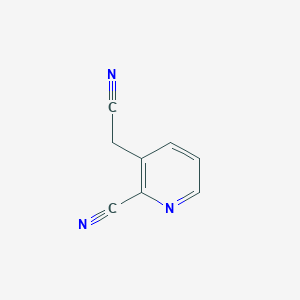

![molecular formula C16H14N2O B1335483 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 881041-64-1](/img/structure/B1335483.png)

2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic compounds containing a fused imidazole and pyridine ring system. This particular derivative is characterized by the presence of a 3,4-dimethylphenyl group and a formyl group at specific positions on the imidazo[1,2-a]pyridine core.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. One approach involves the one-pot synthesis of 3-aryl imidazo[1,2-a]pyridines, which can be performed at room temperature without the need for transition metals. This method typically uses 2-amino-4-methylpyridine, an aldehyde (such as 2-phenylacetaldehyde), and N-iodosuccinimide, followed by cyclization with a saturated aqueous solution of NaHCO3 to yield the desired product . Another method utilizes a multicomponent cascade reaction, which can be followed by Suzuki coupling and a multicomponent cyclization reaction to synthesize N-fused imidazole derivatives .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives can be characterized using various analytical techniques such as 2D NMR, IR, and high-resolution mass analysis . Additionally, DFT calculations can be performed to understand the structure, bonding, and band gap of the molecules .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions. For instance, they can react with different aryl ketones in the presence of a catalytic amount of KOH to yield propenones, which can then be cyclized with urea or thiourea to afford pyrimidinones or pyrimidinthiones . They can also participate in multicomponent reactions with aldehydes and dimethyl acetylenedicarboxylate or allenoates to produce fully substituted furans .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their substitution patterns. These compounds can exhibit interesting photophysical responses, such as strong positive solvatochromism in the emission spectra, indicating a polar excited state due to efficient charge migration . They can also show fluorescence emission in a range of wavelengths, with quantum yields that are improved compared to monosubstituted compounds . The thermal, electrochemical, and morphological stability of these compounds can be explored using cyclic voltammetry, thermogravimetric analysis, and AFM methods .

科学的研究の応用

Synthesis and Biological Study

- Synthesis Process : This compound is synthesized through multi-step reactions involving reactions with different aryl ketones and cyclization with urea and thiourea (Ladani et al., 2009).

- Biological Applications : The synthesized compounds exhibit antimicrobial properties, showing both antibacterial and antifungal activities (Joshi et al., 2012).

Chemical Reactions and Catalysis

- Catalytic Reactions : Synthesis of this compound involves water-mediated hydroamination and silver-catalyzed aminooxygenation, producing carbaldehydes in moderate to good yields (Mohan et al., 2013).

Applications in Organic Frameworks

- Lanthanide Metal-Organic Frameworks : Compounds related to 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde have been used to synthesize lanthanide(III)-organic frameworks with potential applications in fluorescence sensing of chemicals like benzaldehyde (Shi et al., 2015).

Synthesis of Imidazo[1,2-a]pyridines and Related Compounds

- Efficient Synthesis Methods : Various efficient methods for the synthesis of related imidazo[1,2-a]pyridines have been developed, such as the use of copper-catalyzed nucleophilic addition and one-pot reactions involving Sonogashira coupling/Alkyne–Carbonyl Metathesis (Baig et al., 2017).

Biological Activity Studies

- Antimicrobial Activity : The derivatives of this compound have shown strong antimicrobial activity, particularly against fungal species, underscoring their potential as antimicrobial agents (Al-Lami et al., 2018).

将来の方向性

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to their broad spectrum of biological activity profiles . They are used in several clinically used drugs . Therefore, future research may focus on developing new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core to improve the ecological impact of the classical schemes .

特性

IUPAC Name |

2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-11-6-7-13(9-12(11)2)16-14(10-19)18-8-4-3-5-15(18)17-16/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTGUFQZHCNDGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=C(N3C=CC=CC3=N2)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

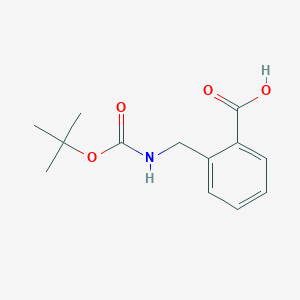

![1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1335435.png)